molecular formula C7H9ClN2O2 B1330002 2-Hydrazinobenzoic acid hydrochloride CAS No. 52356-01-1

2-Hydrazinobenzoic acid hydrochloride

Cat. No.: B1330002
CAS No.: 52356-01-1
M. Wt: 188.61 g/mol
InChI Key: ZGNNOFKURIXXRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazinobenzoic acid hydrochloride is a chemical compound with the molecular formula C7H8N2O2·HCl. It is a phenyl hydrazine derivative and is commonly used in scientific research and laboratory experiments. This compound is known for its white crystalline powder form and its solubility in water .

Scientific Research Applications

2-Hydrazinobenzoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

2-Hydrazinobenzoic acid hydrochloride is a phenyl hydrazine compound

Mode of Action

It’s known that the compound acts as a proton acceptor, participating in a range of acid-base reactions . When exposed to an acid, the hydrochloride portion of the molecule undergoes protonation, leading to the formation of the hydrochloride anion. This anion can then interact with a base, resulting in the creation of the corresponding salt .

Biochemical Pathways

Given its chemical structure and properties, it may be involved in various biochemical reactions and pathways, particularly those involving acid-base reactions .

Pharmacokinetics

It’s known that the compound is soluble in water , which could influence its absorption and distribution in the body.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more active in aqueous environments. Additionally, its stability may be affected by factors such as temperature and pH.

Safety and Hazards

2-Hydrazinobenzoic acid hydrochloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting .

Preparation Methods

The preparation of 2-Hydrazinobenzoic acid hydrochloride typically involves several steps:

Chemical Reactions Analysis

2-Hydrazinobenzoic acid hydrochloride undergoes various types of chemical reactions:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It can participate in substitution reactions to form different substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases. The major products formed from these reactions include substituted benzoic acids and hydrazine derivatives .

Comparison with Similar Compounds

2-Hydrazinobenzoic acid hydrochloride can be compared with other similar compounds such as:

This compound stands out due to its unique combination of hydrazine and carboxylic acid functionalities, making it a versatile reagent in organic synthesis and research applications.

Properties

IUPAC Name

2-hydrazinylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c8-9-6-4-2-1-3-5(6)7(10)11;/h1-4,9H,8H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNNOFKURIXXRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9068744
Record name Benzoic acid, 2-hydrazino-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52356-01-1
Record name 2-Carboxyphenylhydrazine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52356-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-hydrazinyl-, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052356011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-hydrazinyl-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 2-hydrazino-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-carboxyphenylhydrazinium(1+) chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.591
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydrazinobenzoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Hydrazinobenzoic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Hydrazinobenzoic acid hydrochloride
Reactant of Route 4
2-Hydrazinobenzoic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
2-Hydrazinobenzoic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
2-Hydrazinobenzoic acid hydrochloride
Customer
Q & A

Q1: What is the main synthetic application of 2-Hydrazinobenzoic acid hydrochloride highlighted in the research?

A1: The research demonstrates that this compound serves as a crucial starting material in synthesizing substituted triazoloquinazolines. Specifically, it reacts with dimethyl-N-cyanodithiocarbonate, leading to the formation of 2-methylthio-[1,2,4]triazolo[1,5-a]quinazolin-5-one [, ]. This intermediate can be further modified to create diverse triazoloquinazoline derivatives.

Q2: How is the structure of the synthesized triazoloquinazolines confirmed?

A2: The structures of the synthesized triazoloquinazoline derivatives, specifically 4-allyl-2-methylthio-[1,2,4]triazolo[1,5-a]quinazolin-5-one (1) and 5-ethylthio-2-methylthio-[1,2,4]triazolo[1,5-a]quinazoline (2), were confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction [, ]. This multi-faceted approach provides robust evidence for the structural assignments.

Q3: What computational chemistry methods were employed to study the triazoloquinazolines?

A3: Density Functional Theory (DFT) calculations were performed on the synthesized triazoloquinazolines (1 and 2) [, ]. These calculations provided insights into various molecular properties, including:

    1. DFT Calculation
    2. DFT Calculation, Hirshfeld Analysis and X-Ray Crystal Structure of Some Synthesized N-alkylated(S-alkylated)-[1,2,4]triazolo[1,5-a]quinazolines

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.